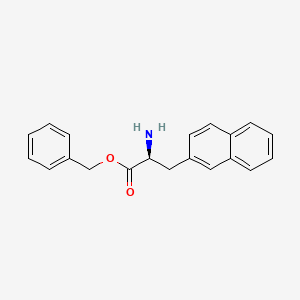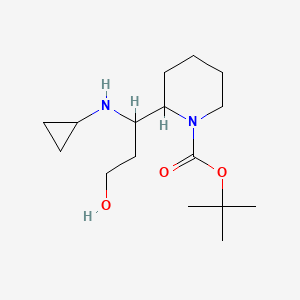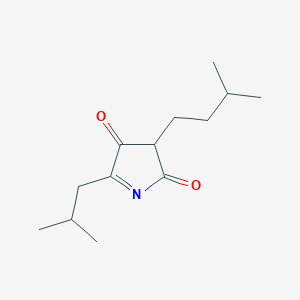
5-Isobutyl-3-isopentyl-2H-pyrrole-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrole-2,4(3H)-dione, 3-(3-methylbutyl)-5-(2-methylpropyl)-: is an organic compound belonging to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is distinguished by its unique substituents at the 3 and 5 positions, which include a 3-methylbutyl group and a 2-methylpropyl group, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole-2,4(3H)-dione, 3-(3-methylbutyl)-5-(2-methylpropyl)- typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.
Introduction of Substituents: The 3-methylbutyl and 2-methylpropyl groups can be introduced through alkylation reactions. This can be achieved by reacting the pyrrole ring with appropriate alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis of Pyrrole: Large-scale synthesis of the pyrrole ring using the Paal-Knorr method.
Continuous Flow Alkylation: Utilizing continuous flow reactors to introduce the 3-methylbutyl and 2-methylpropyl groups efficiently and consistently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,4-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, where the hydrogen atoms on the pyrrole ring are replaced by other substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation Products: Pyrrole-2,4-dione derivatives.
Reduction Products: Reduced pyrrole derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated pyrrole derivatives.
Scientific Research Applications
2H-Pyrrole-2,4(3H)-dione, 3-(3-methylbutyl)-5-(2-methylpropyl)- has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2H-Pyrrole-2,4(3H)-dione, 3-(3-methylbutyl)-5-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2H-Pyrrole-2,4(3H)-dione, 3-(2-methylpropyl)-5-(3-methylbutyl)-: Similar structure but with reversed substituent positions.
2H-Pyrrole-2,4(3H)-dione, 3-(ethyl)-5-(propyl)-: Different alkyl substituents at the 3 and 5 positions.
Uniqueness
Substituent Positioning: The specific positioning of the 3-methylbutyl and 2-methylpropyl groups in 2H-Pyrrole-2,4(3H)-dione, 3-(3-methylbutyl)-5-(2-methylpropyl)- imparts unique chemical and physical properties.
Biological Activity: The unique substituents may confer distinct biological activities compared to similar compounds, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H21NO2 |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
3-(3-methylbutyl)-5-(2-methylpropyl)pyrrole-2,4-dione |
InChI |
InChI=1S/C13H21NO2/c1-8(2)5-6-10-12(15)11(7-9(3)4)14-13(10)16/h8-10H,5-7H2,1-4H3 |
InChI Key |
KZSJPUSNNNIXDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1C(=O)C(=NC1=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


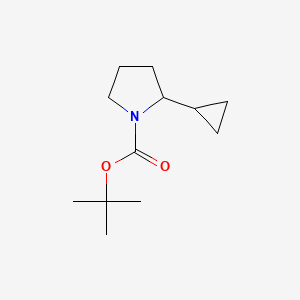
![3-(3-(Benzo[d][1,3]dioxol-5-yl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol](/img/structure/B13964337.png)
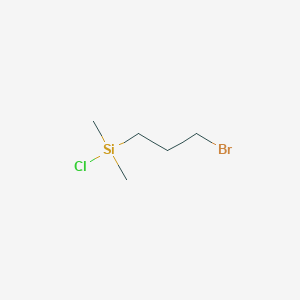
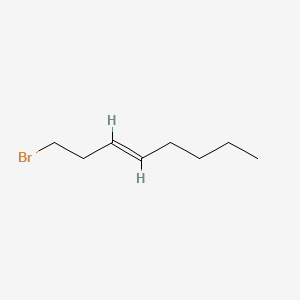
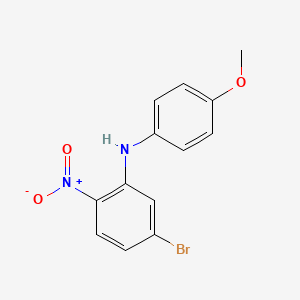
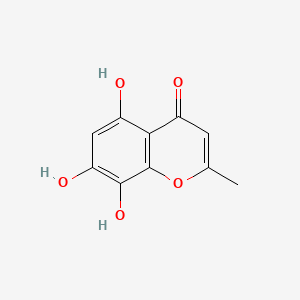
![2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium iodide](/img/structure/B13964382.png)
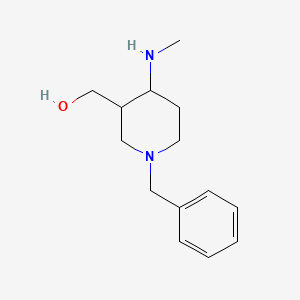
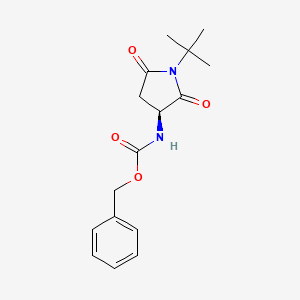

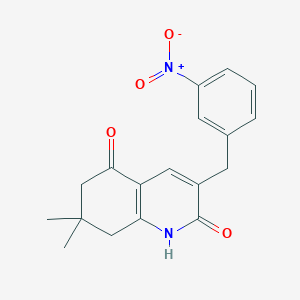
![N-[2-benzyloxy-5-(2-ethoxy-2-hydroxy-acetyl)-phenyl]-methanesulphonamide](/img/structure/B13964406.png)
